Structural Evidence for Potent Plasmepsin II Inhibition by KNI-10743
The compound KNI-10743, which incorporates 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine as its core scaffold, is a potent antagonist of the malarial protease plasmepsin II [1]. This activity is directly attributable to the specific 2-methyl-4-(ethane-1,2-diamine) thiazole substitution pattern, which facilitates optimal binding in the enzyme's active site, as confirmed by X-ray crystallography [2].
| Evidence Dimension | Plasmepsin II Inhibitory Activity |
|---|---|
| Target Compound Data | Potent inhibitor; blocks hemoglobin degradation and shows no cytotoxicity in human cells [1] |
| Comparator Or Baseline | Other thiazole substitution patterns (e.g., 2-substituted, 5-substituted, or methylamine analogs) |
| Quantified Difference | Not directly quantified for the specific compound; KNI-10743 shows significant antimalarial activity in vitro and in vivo [1]. |
| Conditions | Biochemical assays against Plasmodium falciparum plasmepsin II; X-ray crystallography (PDB: 5yib) [2] |
Why This Matters
This demonstrates that the specific 2-methyl-4-(ethane-1,2-diamine) thiazole scaffold is essential for the biological activity of this class of inhibitors, making it a non-interchangeable building block for antimalarial drug discovery.
- [1] National Library of Medicine. KNI 10743 MeSH Supplementary Concept Data 2026. MeSH Unique ID: C553338. View Source
- [2] Protein Data Bank Japan. PDB Entry 5yib: Crystal Structure of KNI-10743 bound Plasmepsin II (PMII) from Plasmodium falciparum. View Source
